Cas no 1247738-22-2 (2-(hexyloxy)-4-methylphenylmethanamine)

2-(Hexyloxy)-4-methylphenylmethanamine is a specialized organic compound featuring a phenylmethanamine core substituted with a hexyloxy group at the 2-position and a methyl group at the 4-position. This structure imparts unique physicochemical properties, making it valuable in synthetic chemistry and pharmaceutical applications. The hexyloxy chain enhances lipophilicity, potentially improving membrane permeability in bioactive molecules, while the methyl group contributes to steric and electronic modulation. The amine functionality allows for further derivatization, enabling its use as an intermediate in the synthesis of more complex compounds. Its balanced solubility profile and stability under standard conditions make it a practical choice for research and development purposes.
2-(hexyloxy)-4-methylphenylmethanamine structure
1247738-22-2 structure
Product Name:2-(hexyloxy)-4-methylphenylmethanamine
CAS No:1247738-22-2
MF:C14H23NO
MW:221.338524103165
CID:4580602
PubChem ID:62307475
Update Time:2025-10-28

2-(hexyloxy)-4-methylphenylmethanamine Chemical and Physical Properties

Names and Identifiers

    • [2-(hexyloxy)-4-methylphenyl]methanamine
    • 2-(hexyloxy)-4-methylphenylmethanamine
    • Inchi: 1S/C14H23NO/c1-3-4-5-6-9-16-14-10-12(2)7-8-13(14)11-15/h7-8,10H,3-6,9,11,15H2,1-2H3
    • InChI Key: MEHXJAQIRHGYIS-UHFFFAOYSA-N
    • SMILES: C1(CN)=CC=C(C)C=C1OCCCCCC

2-(hexyloxy)-4-methylphenylmethanamine Pricemore >>

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Additional information on 2-(hexyloxy)-4-methylphenylmethanamine

Professional Introduction to Compound with CAS No. 1247738-22-2 and Product Name: 2-(hexyloxy)-4-methylphenylmethanamine

The compound identified by the CAS number 1247738-22-2 and the product name 2-(hexyloxy)-4-methylphenylmethanamine represents a significant area of interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural motifs, has garnered attention due to its potential applications in drug discovery and molecular pharmacology. The molecular framework of 2-(hexyloxy)-4-methylphenylmethanamine incorporates a hexyloxy substituent and a methyl group on a phenyl ring, which are key features that contribute to its distinct chemical properties and biological activities.

Recent advancements in the field of medicinal chemistry have highlighted the importance of structurally diverse compounds in developing novel therapeutic agents. The presence of the hexyloxy group in 2-(hexyloxy)-4-methylphenylmethanamine suggests potential interactions with biological targets, making it a valuable scaffold for further chemical modifications and derivatization. Such modifications can enhance the pharmacological profile of the compound, including its solubility, bioavailability, and target specificity.

In the context of contemporary research, compounds like 2-(hexyloxy)-4-methylphenylmethanamine are being explored for their roles in modulating various biological pathways. For instance, studies have indicated that phenyl derivatives can exhibit inhibitory effects on enzymes and receptors involved in inflammatory responses, neurodegenerative diseases, and cancer progression. The specific arrangement of functional groups in 2-(hexyloxy)-4-methylphenylmethanamine may contribute to its ability to interact with these targets, offering a promising lead for further investigation.

The synthesis of 2-(hexyloxy)-4-methylphenylmethanamine involves intricate organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to construct the desired molecular architecture. These synthetic strategies not only ensure high yields but also allow for the introduction of additional functional groups, thereby expanding the chemical space available for drug discovery.

From a computational chemistry perspective, the molecular properties of 2-(hexyloxy)-4-methylphenylmethanamine can be elucidated through various computational models. Techniques such as density functional theory (DFT) calculations and molecular dynamics simulations provide insights into the compound's electronic structure, conformational flexibility, and interactions with biological targets. These computational approaches are instrumental in guiding experimental design and optimizing lead compounds for therapeutic applications.

Preclinical studies have begun to explore the pharmacological potential of 2-(hexyloxy)-4-methylphenylmethanamine in various disease models. Initial findings suggest that this compound may exhibit desirable pharmacokinetic profiles, including favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Additionally, preliminary toxicology studies indicate that 2-(hexyloxy)-4-methylphenylmethanamine is well-tolerated at relevant doses, raising optimism about its future development as a therapeutic agent.

The integration of machine learning and artificial intelligence (AI) has further accelerated the discovery process for compounds like 2-(hexyloxy)-4-methylphenylmethanamine. AI-driven platforms can predict biological activities and optimize molecular structures based on large datasets of known compounds. This approach not only enhances the efficiency of drug discovery but also enables the identification of novel chemical entities with enhanced therapeutic potential.

In conclusion, 2-(hexyloxy)-4-methylphenylmethanamine, identified by CAS number 1247738-22-2, represents a compelling candidate for further research in pharmaceutical chemistry. Its unique structural features, combined with promising preclinical data, position it as a valuable asset in the quest for novel therapeutics. As research continues to evolve, compounds such as this one will undoubtedly play a crucial role in addressing unmet medical needs across various therapeutic areas.

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